molecular formula C18H20N2O5S B7692241 5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No.: B7692241
M. Wt: 376.4 g/mol
InChI Key: IVQPCYBRKBIOME-UHFFFAOYSA-N
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Description

5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzodioxole group, a sulfamoyl group, and a benzamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-N-ethyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-9-14(6-4-12(15)2)26(22,23)20-10-13-5-7-16-17(8-13)25-11-24-16/h4-9,20H,3,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPCYBRKBIOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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